![molecular formula C31H34N4O2 B12458436 4-[(2-{4-[1-(2H-indazol-5-yl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B12458436.png)

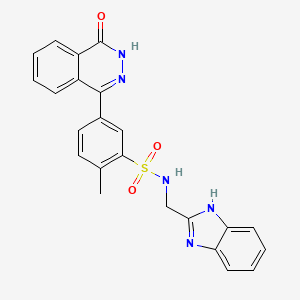

4-[(2-{4-[1-(2H-indazol-5-yl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)amino]-N,N-dimethylbut-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H3B-5942 is a selective estrogen receptor covalent antagonistThis compound has shown significant potential in the treatment of estrogen receptor alpha-positive breast cancer, particularly in cases where resistance to existing endocrine therapies has developed .

Métodos De Preparación

The synthesis of H3B-5942 involves targeting cysteine 530 in the ligand-binding domain of estrogen receptor alpha. The synthetic route includes the formation of a covalent bond with this cysteine residue, which is crucial for its antagonistic activity .

Análisis De Reacciones Químicas

H3B-5942 undergoes covalent modification reactions, specifically targeting cysteine 530 in the estrogen receptor alpha. This covalent binding is irreversible and leads to the inactivation of both wild-type and mutant forms of the receptor . The major products formed from these reactions are the inactivated forms of the estrogen receptor alpha, which can no longer promote oncogenic growth in breast cancer cells .

Aplicaciones Científicas De Investigación

H3B-5942 has been extensively studied for its applications in the treatment of breast cancer. It has shown significant single-agent antitumor activity in xenograft models representing both wild-type and mutant estrogen receptor alpha breast cancer . Additionally, its potency can be further improved when used in combination with CDK4/6 or mTOR inhibitors . This compound is also being explored for its potential in overcoming resistance to existing endocrine therapies .

Mecanismo De Acción

H3B-5942 exerts its effects by covalently binding to cysteine 530 in the ligand-binding domain of estrogen receptor alpha. This binding induces a unique conformational change in the receptor, distinct from other estrogen receptor antagonists . This conformational change prevents the receptor from promoting the transcription of genes involved in oncogenic growth, thereby inhibiting the proliferation of breast cancer cells .

Comparación Con Compuestos Similares

H3B-5942 is compared with other selective estrogen receptor covalent antagonists, such as H3B-6545. Both compounds target cysteine 530 in the estrogen receptor alpha, but H3B-6545 has been designed to overcome some of the limitations of H3B-5942, such as its dependency on the engagement with cysteine 530 . Other similar compounds include tamoxifen and fulvestrant, which are standard-of-care therapies for estrogen receptor alpha-positive breast cancer but do not covalently bind to the receptor .

Propiedades

Fórmula molecular |

C31H34N4O2 |

|---|---|

Peso molecular |

494.6 g/mol |

Nombre IUPAC |

4-[2-[4-[1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide |

InChI |

InChI=1S/C31H34N4O2/c1-4-28(23-9-6-5-7-10-23)31(25-14-17-29-26(21-25)22-33-34-29)24-12-15-27(16-13-24)37-20-19-32-18-8-11-30(36)35(2)3/h5-17,21-22,32H,4,18-20H2,1-3H3,(H,33,34) |

Clave InChI |

BYAUIDXIQATDBT-UHFFFAOYSA-N |

SMILES canónico |

CCC(=C(C1=CC=C(C=C1)OCCNCC=CC(=O)N(C)C)C2=CC3=C(C=C2)NN=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B12458362.png)

![methyl 4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B12458373.png)

![1-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B12458389.png)

![4-[(2,3-Dimethylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B12458401.png)

![N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B12458411.png)

![N-(dibenzo[b,d]furan-3-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12458416.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B12458423.png)

![1-(4-methylphenyl)-1-oxopropan-2-yl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12458431.png)

![1-{6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl}-2-{5-methyl-2-[(3-methylmorpholin-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B12458444.png)

![(4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12458450.png)